molecular formula C8H9BrClNO B15314488 (3-Bromo-5-chloro-2-methoxyphenyl)methanamine

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Cat. No.: B15314488
M. Wt: 250.52 g/mol
InChI Key: OCPPNAXWALJRAY-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9BrClNO This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Methoxylation: The attachment of a methoxy group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, chlorination, and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Bromo-5-methoxyphenyl)boronic acid
  • (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
  • (3-Bromo-5-chloro-2-hydroxybenzophenone

Comparison: Compared to these similar compounds, (3-Bromo-5-chloro-2-methoxyphenyl)methanamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methoxy group and a methanamine group

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(3-bromo-5-chloro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrClNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,4,11H2,1H3

InChI Key

OCPPNAXWALJRAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)CN

Origin of Product

United States

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